![molecular formula C14H15FN2S B5525395 6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

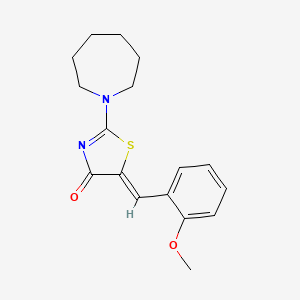

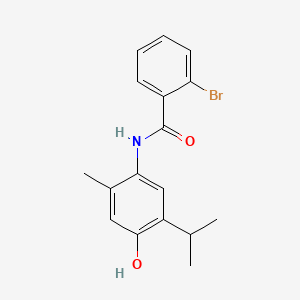

The compound of interest belongs to a class of molecules that are structurally characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the distinguishing features of this compound is the presence of a 2-fluorophenyl group attached through a vinyl linkage, and a dimethylated dihydro-2(1H)-pyrimidinethione moiety, indicating a complex structure that could possess unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to the one often involves reactions that introduce fluorophenyl groups and dimethylated pyrimidine rings. For example, compounds with complex pyrimidine structures have been synthesized through reactions involving ketene dithioacetal in the presence of sodium hydroxide in dimethylsulfoxide, indicating a possible pathway for introducing the dimethylated dihydro-2(1H)-pyrimidinethione moiety (Tominaga et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones, such as 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione, has been studied, revealing monoclinic space groups and hydrogen bonding influencing the conformation of the central heterocyclic ring (Mohan et al., 2003). This suggests that the target compound may also exhibit specific conformational characteristics driven by similar intramolecular interactions.

Chemical Reactions and Properties

Compounds with pyrimidine rings are known to undergo a variety of chemical reactions, including cycloadditions and Michael-type reactions, which are influenced by the substituents on the ring (Walsh & Wamhoff, 1989). The presence of a fluorophenyl group could further influence the reactivity and types of reactions the compound can participate in.

Physical Properties Analysis

The physical properties of compounds with similar structures can vary widely depending on the specific substituents and molecular conformation. For instance, the solvatochromism observed in certain pyrimidine derivatives indicates that the physical properties such as solubility and fluorescence can be significantly influenced by the molecular structure (Obydennov et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of the compound could be inferred from similar molecules, where fluorinated groups contribute to the stability and reactivity towards nucleophilic substitution reactions. For example, the synthesis of fluorinated polyimides indicates the role of fluorinated groups in enhancing thermal stability and modifying chemical reactivity (Madhra et al., 2002).

Scientific Research Applications

Synthesis and Characterization

- Research has explored the synthesis and fluorescent properties of various pyrimidine derivatives. For example, studies have developed novel fluorophores, including 3,4,6-triphenyl-α-pyrone derivatives, which exhibit unique optical properties, such as intense greenish-yellow fluorescence in the solid state, attributed to specific molecular packing angles (Hirano, Minakata, & Komatsu, 2001)[https://consensus.app/papers/fluorescent-properties-346triphenylαpyrones-hiranokeisuke/6291e975fbb253bb8bd2a4c2dfe42965/?utm_source=chatgpt].

Optical Properties and Applications

- V-shaped 4,6-bis(arylvinyl)pyrimidines have been synthesized showing strong emission solvatochromism, indicating a highly polar emitting state, characteristic of compounds undergoing internal charge transfer upon excitation. These materials have potential applications as colorimetric and luminescence pH sensors due to dramatic color changes and luminescence switching upon the introduction of acid (Achelle, Nouira, Pfaffinger, Ramondenc, Plé, & Rodríguez-López, 2009)[https://consensus.app/papers/vshaped-46bisarylvinylpyrimidine-oligomers-synthesis-achelle/1ef1f3ac9f775607bff02ad56a8991fe/?utm_source=chatgpt].

Material Science Applications

- The development of novel polyimides and poly(ether-imide)s based on pyridine-containing aromatic diamines demonstrates the material science applications of such compounds. These polymers exhibit good solubility, excellent thermal stability, and mechanical properties, making them suitable for various industrial applications. For instance, fluorinated polyimides have been highlighted for their low water absorption rate and low dielectric constant, indicating their potential in electronics and coatings (Madhra, Salunke, Banerjee, & Prabha, 2002)[https://consensus.app/papers/synthesis-properties-fluorinated-polyimides-derived-madhra/7830fbc16bf2581c876b0022a17a6fec/?utm_source=chatgpt].

Fluorescent Dyes and Imaging Applications

- Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed, with specific examples demonstrating the ability to chelate Zn+2 in both organic and semi-aqueous solutions, showcasing their utility in metal ion detection and imaging applications (Hong, Lin, Hsieh, & Chang, 2012)[https://consensus.app/papers/preparation-fluoroionophores-based-derivatives-hong/3ed26a7c7a30505287cadeaa4d51eee7/?utm_source=chatgpt].

properties

IUPAC Name |

6-[(E)-2-(2-fluorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLGLLOFSWPMN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)